Velagliflozin

Description

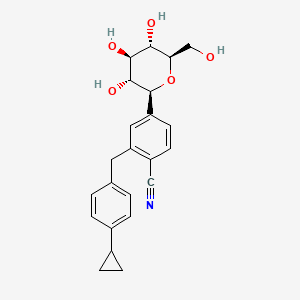

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-cyclopropylphenyl)methyl]-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO5/c24-11-17-8-7-16(23-22(28)21(27)20(26)19(12-25)29-23)10-18(17)9-13-1-3-14(4-2-13)15-5-6-15/h1-4,7-8,10,15,19-23,25-28H,5-6,9,12H2/t19-,20-,21+,22-,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENUNDCNOYAWGN-ZQGJOIPISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946525-65-1 |

Source

|

| Record name | Velagliflozin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946525651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VELAGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV2YU8SL0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Chemical Structure and Synthesis of Velagliflozin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthetic pathway of Velagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. The information presented herein is intended for a technical audience in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Velagliflozin is a C-glucoside derivative with a distinct chemical architecture that facilitates its selective inhibition of the SGLT2 protein.

Chemical Name: 2-[(4-cyclopropylphenyl)methyl]-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzonitrile[1]

Molecular Formula: C₂₃H₂₅NO₅[2]

Molecular Weight: 395.45 g/mol

The structure of Velagliflozin is characterized by a central benzonitrile core substituted with a 4-cyclopropylbenzyl group at the 2-position and a β-D-glucopyranosyl moiety at the 4-position. The stereochemistry of the glucose unit is crucial for its biological activity.

| Identifier | Value |

| IUPAC Name | 2-[(4-cyclopropylphenyl)methyl]-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzonitrile[1] |

| SMILES | C1CC1c2ccc(cc2)Cc3c(ccc(c3)C#N)[C@H]4--INVALID-LINK--CO)O)O">C@@HO |

| InChI | InChI=1S/C23H25NO5/c24-11-17-8-7-16(23-22(28)21(27)20(26)19(12-25)29-23)10-18(17)9-13-1-3-14(4-2-13)15-5-6-15/h1-4,7-8,10,15,19-23,25-28H,5-6,9,12H2/t19-,20-,21+,22-,23+/m1/s1 |

| CAS Number | 946525-65-1[2] |

Synthetic Pathway

The synthesis of Velagliflozin has been described in patent literature, notably in patent US7776830B2. The overall strategy involves the preparation of a key aglycone intermediate followed by a stereoselective glycosylation reaction and subsequent deprotection. An overview of a potential synthetic route is presented below.

References

The Discovery and Development of Velagliflozin: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

Velagliflozin, marketed as Senvelgo®, is a sodium-glucose cotransporter 2 (SGLT2) inhibitor developed by Boehringer Ingelheim.[1] It represents a significant advancement in veterinary medicine as the first once-daily oral liquid medication approved for improving glycemic control in cats with diabetes mellitus.[1][2] This technical guide provides a comprehensive overview of the discovery and development of Velagliflozin, detailing its mechanism of action, preclinical and clinical development, and key experimental protocols. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Introduction to SGLT2 Inhibition and Velagliflozin

The kidneys play a crucial role in glucose homeostasis, with nearly all filtered glucose being reabsorbed in the proximal tubules.[3] Sodium-glucose cotransporters (SGLTs) are key to this process. SGLT2, a high-capacity, low-affinity transporter located in the S1 and S2 segments of the proximal tubule, is responsible for approximately 90% of this reabsorption.[2][3] The remaining 10% is reabsorbed by the high-affinity, low-capacity SGLT1 in the S3 segment.[3]

Inhibition of SGLT2 presents a therapeutic strategy for managing hyperglycemia. By blocking SGLT2, the reabsorption of glucose is reduced, leading to increased urinary glucose excretion and a lowering of blood glucose levels.[3] This mechanism is independent of insulin secretion or action.

Velagliflozin is a C-aryl glucoside derivative designed as a potent and selective inhibitor of SGLT2.[1] Its development was pioneered by Boehringer-Ingelheim Vetmedica GmbH, with patent applications filed in 2007.[1] The focus of Velagliflozin's development has been for veterinary use, specifically for the management of diabetes mellitus in felines.[1] It has received regulatory approval in the United States, European Union, Switzerland, and Great Britain for this indication.[1] Notably, Velagliflozin is not approved for human use.[1]

Mechanism of Action

Velagliflozin exerts its therapeutic effect by selectively inhibiting SGLT2 in the proximal renal tubules.[3] This inhibition reduces the reabsorption of filtered glucose from the tubular fluid back into the bloodstream.[3] Consequently, the renal threshold for glucose is lowered, leading to increased urinary glucose excretion (glucosuria) and a reduction in plasma glucose concentrations.[3] While Velagliflozin primarily targets SGLT2, it has a minor inhibitory effect on SGLT1, which is present in the small intestine. This can lead to incomplete glucose absorption from the gut and may contribute to the transient diarrhea or loose stools observed as a side effect.[4][5]

Preclinical Development

In Vitro Studies

While specific IC50 values for Velagliflozin against SGLT1 and SGLT2 are not publicly available, its classification as an SGLT2 inhibitor implies a higher selectivity for SGLT2 over SGLT1.[6] The minor inhibitory action on SGLT1 is noted to be the cause of some gastrointestinal side effects.[4]

Preclinical Pharmacokinetics

Pharmacokinetic studies of Velagliflozin have been conducted in the target species. In fasted cats, after a single oral administration of 1 mg/kg, Velagliflozin is rapidly absorbed with a time to maximum plasma concentration (Tmax) of less than 3.7 hours.[4]

Table 1: Preclinical Pharmacokinetic Parameters of Velagliflozin in Cats

| Parameter | Value | Species | Reference |

| Tmax (fasted) | < 3.7 hours | Cat | [4] |

Preclinical Efficacy and Safety Studies

A study investigated the efficacy and safety of Velagliflozin in insulin-dysregulated ponies.[7][8]

-

Experimental Protocol:

-

Study Design: Randomized, placebo-controlled study.

-

Animals: Insulin-dysregulated ponies.

-

Treatment: Velagliflozin (0.3 mg/kg body weight, orally, once daily) or placebo.

-

Diet: High non-structural carbohydrate (NSC) challenge diet (12 g NSC/kg BW/day) for up to 18 days.

-

Endpoints: Blood glucose and serum insulin concentrations, incidence of laminitis.[7]

-

-

Results:

Table 2: Efficacy of Velagliflozin in Insulin-Dysregulated Ponies

| Parameter | Velagliflozin Group | Control Group | p-value | Reference |

| Maximum Glucose Concentration | 22% lower | - | 0.014 | [7] |

| Maximum Insulin Concentration | 45% lower | - | 0.017 | [7] |

| Incidence of Laminitis | 0% | 38% | 0.011 | [7] |

A study evaluated the effects of Velagliflozin in obese, insulin-resistant cats.[9]

-

Experimental Protocol:

-

Study Design: Non-randomized, placebo-controlled clinical trial.

-

Animals: Six neutered adult obese cats.

-

Treatment: Velagliflozin (1 mg/kg) or placebo for 35 days.

-

Endpoints: Intravenous glucose tolerance test (IVGTT) to assess insulin sensitivity.

-

-

Results:

-

While glucose clearance was unaltered, less insulin was secreted during the IVGTT in the Velagliflozin-treated group, suggesting improved insulin sensitivity.[9]

-

Clinical Development in Feline Diabetes Mellitus

Velagliflozin has undergone extensive clinical evaluation for the treatment of diabetes mellitus in cats.

The SENSATION Study

This was a large, multicenter, prospective, open-label, single-arm field study to evaluate the effectiveness and safety of Velagliflozin in diabetic cats.[5][10][11]

-

Experimental Protocol:

-

Study Population: 252 client-owned diabetic cats (naïve to insulin or previously treated).

-

Treatment: Velagliflozin at a dose of 0.45 mg/lb (1 mg/kg) orally, once daily.

-

Study Duration: 180 days.

-

Primary Endpoints: Improvement in at least one clinical sign (polyuria, polydipsia, polyphagia, or neuropathy) and at least one glycemic parameter (mean blood glucose, fasting blood glucose, or fructosamine).[10]

-

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. bsava.com [bsava.com]

- 3. todaysveterinarybusiness.com [todaysveterinarybusiness.com]

- 4. SENVELGO® (velagliflozin oral solution) | Boehringer Ingelheim Animal Health [bi-animalhealth.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. madbarn.com [madbarn.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. abvp.com [abvp.com]

- 11. Velagliflozin, a once-daily, liquid, oral SGLT2 inhibitor, is effective as a stand-alone therapy for feline diabetes mellitus: the SENSATION study - PubMed [pubmed.ncbi.nlm.nih.gov]

Velagliflozin: A Technical Guide to Stereoisomerism and Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. By blocking SGLT2, velagliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels. This mechanism of action has established velagliflozin as a valuable therapeutic agent in the management of feline diabetes mellitus.[1][2][3] As with many pharmaceutical compounds, the three-dimensional arrangement of atoms, or stereoisomerism, plays a critical role in the pharmacological activity of velagliflozin. This technical guide provides an in-depth exploration of the stereoisomerism of velagliflozin and its relationship to its pharmacological effects, supported by available data and detailed experimental methodologies.

Velagliflozin and its Stereochemistry

Velagliflozin possesses multiple chiral centers, primarily within its β-D-glucopyranosyl moiety, making it a chiral molecule with the potential for numerous stereoisomers. The specific stereoisomer with demonstrated pharmacological activity is chemically defined as 2-[(4-cyclopropylphenyl)methyl]-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzonitrile.[1] This precise stereochemical configuration is crucial for its selective and high-affinity binding to the SGLT2 transporter.

While the pharmacological activity of the designated (2S,3R,4R,5S,6R) stereoisomer is well-documented, comprehensive quantitative data comparing its SGLT2 inhibitory activity with its other possible stereoisomers (enantiomers and diastereomers) is not extensively available in the public domain. However, the principles of stereopharmacology strongly suggest that any alteration in the stereochemistry of the glucose moiety would significantly impact the molecule's ability to bind to the SGLT2 active site, likely resulting in diminished or negligible inhibitory activity.

Pharmacological Activity of the Active Stereoisomer

The pharmacologically active stereoisomer of velagliflozin is a highly potent and selective inhibitor of SGLT2. While specific IC50 values for velagliflozin are not consistently reported across publicly available literature, SGLT2 inhibitors as a class exhibit high affinity for their target. For instance, other SGLT2 inhibitors like dapagliflozin and phlorizin have demonstrated significant inhibition of glucose uptake in cellular assays.[4] The selectivity for SGLT2 over the related SGLT1 transporter, which is primarily found in the intestine, is a key feature of this class of drugs, minimizing gastrointestinal side effects.[5]

The primary pharmacological effect of velagliflozin is the induction of glucosuria, leading to a reduction in blood glucose levels.[2][3] Clinical studies in the target feline population have demonstrated significant improvements in glycemic control, as evidenced by reductions in blood glucose and fructosamine levels.[3][6]

Table 1: Summary of Velagliflozin's Pharmacological Effects (Active Stereoisomer)

| Parameter | Effect | Reference |

| Primary Target | Sodium-Glucose Cotransporter 2 (SGLT2) | [3] |

| Mechanism of Action | Inhibition of renal glucose reabsorption | [3] |

| Primary Pharmacological Effect | Increased urinary glucose excretion (glucosuria) | [2][3] |

| Clinical Outcome in Feline Diabetes | Reduction in blood glucose and fructosamine levels | [3][6] |

Experimental Protocols

Chiral Separation of Velagliflozin Stereoisomers by High-Performance Liquid Chromatography (HPLC)

To analyze the different stereoisomers of velagliflozin and isolate the active compound, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. While a specific protocol for velagliflozin is not publicly detailed, a general methodology based on established techniques for similar compounds can be outlined.[7][8][9]

Objective: To separate the stereoisomers of a velagliflozin mixture.

Materials and Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®)

-

HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile)

-

Mobile phase additives (e.g., trifluoroacetic acid, diethylamine)

-

Velagliflozin stereoisomeric mixture

Methodology:

-

Column Selection: A polysaccharide-based chiral stationary phase (CSP) is selected. These CSPs are known for their broad applicability in separating a wide range of chiral compounds.

-

Mobile Phase Preparation: A series of mobile phases are prepared using varying ratios of organic solvents (e.g., hexane/isopropanol or acetonitrile/water). The choice of mobile phase depends on the specific chiral column and the polarity of the analytes.

-

Optimization of Separation:

-

The flow rate is typically set between 0.5 and 1.5 mL/min.

-

The column temperature is maintained at a constant value, usually around 25°C.

-

The UV detection wavelength is set to a value where velagliflozin exhibits maximum absorbance.

-

Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can be added to the mobile phase to improve peak shape and resolution.

-

-

Injection and Data Analysis:

-

A small volume of the dissolved velagliflozin mixture is injected onto the column.

-

The chromatogram is recorded, and the retention times of the different stereoisomers are determined.

-

The resolution between the peaks is calculated to assess the quality of the separation.

-

-

Preparative Chromatography (for isolation): For isolating individual stereoisomers, the optimized analytical method is scaled up to a preparative HPLC system with a larger column. Fractions corresponding to each separated stereoisomer are collected.

In Vitro SGLT2 Inhibition Assay

The pharmacological activity of velagliflozin and its stereoisomers can be quantified using an in vitro SGLT2 inhibition assay. This assay typically utilizes a cell line that stably expresses the human SGLT2 transporter.[10][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of velagliflozin stereoisomers on SGLT2-mediated glucose uptake.

Materials and Instrumentation:

-

Mammalian cell line stably expressing human SGLT2 (e.g., CHO or HK-2 cells)

-

Cell culture reagents (media, serum, antibiotics)

-

Radiolabeled glucose analog (e.g., 14C-α-methyl-D-glucopyranoside, 14C-DOG) or a fluorescent glucose analog (e.g., 2-NBDG)

-

Scintillation counter or fluorescence plate reader

-

Velagliflozin stereoisomers

-

Known SGLT2 inhibitor as a positive control (e.g., phlorizin)

Methodology:

-

Cell Culture: The SGLT2-expressing cells are cultured to confluence in appropriate multi-well plates.

-

Compound Incubation: The cells are washed and then pre-incubated with varying concentrations of the test compounds (velagliflozin stereoisomers) or the positive control for a defined period.

-

Glucose Uptake Measurement:

-

Radiolabeled Method: A solution containing the radiolabeled glucose analog is added to the wells, and the cells are incubated to allow for glucose uptake. The uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed, and the radioactivity is measured using a scintillation counter.

-

Fluorescent Method: A solution containing the fluorescent glucose analog is added, and after an incubation period, the fluorescence intensity within the cells is measured using a fluorescence plate reader or microscope.

-

-

Data Analysis:

-

The amount of glucose uptake is plotted against the concentration of the inhibitor.

-

The data is fitted to a sigmoidal dose-response curve to determine the IC50 value for each stereoisomer. The IC50 represents the concentration of the inhibitor required to reduce SGLT2-mediated glucose uptake by 50%.

-

Visualizations

Signaling Pathway of SGLT2 Inhibition

Caption: Mechanism of action of Velagliflozin in the renal proximal tubule.

Experimental Workflow for Chiral Separation and Activity Testing

Caption: Workflow for determining the pharmacological activity of Velagliflozin stereoisomers.

Conclusion

The pharmacological activity of velagliflozin is intrinsically linked to its specific stereochemistry. The (2S,3R,4R,5S,6R) configuration of the glucose moiety is essential for its potent and selective inhibition of the SGLT2 transporter. While direct comparative data for all stereoisomers remains limited in publicly accessible literature, the established principles of stereopharmacology underscore the importance of this specific three-dimensional structure for therapeutic efficacy. The detailed experimental protocols for chiral separation and in vitro activity assessment provided in this guide offer a framework for the further investigation and characterization of velagliflozin and its stereoisomers, which is crucial for drug development and regulatory purposes. Future research focusing on the quantitative comparison of the pharmacological profiles of all velagliflozin stereoisomers would provide a more complete understanding of its structure-activity relationship.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. bsava.com [bsava.com]

- 3. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 4. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SGLT2 transporter, SGLT2 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]

- 6. Effects of Velagliflozin in 8 Cats With Diabetes Mellitus and Hypersomatotropism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Velagliflozin L-proline H2O Co-crystal Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velagliflozin is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor developed for glycemic control. To enhance its physicochemical properties, a co-crystal form incorporating L-proline and water has been engineered. This technical guide provides a comprehensive overview of the Velagliflozin L-proline H2O co-crystal, detailing its known structural and physicochemical characteristics, comprehensive experimental protocols for its synthesis and analysis, and its mechanism of action. While specific crystallographic data from single-crystal X-ray diffraction is not publicly available, this document serves as a foundational resource, presenting established knowledge and standardized methodologies relevant to the study of this co-crystal.

Co-crystal Composition and Physicochemical Profile

The Velagliflozin L-proline H2O co-crystal is a multi-component crystalline solid in which Velagliflozin, the amino acid L-proline, and water are present in a 1:1:1 stoichiometric molar ratio.[1][2] This co-crystal modification is designed to improve upon the solid-state properties of the active pharmaceutical ingredient (API), potentially leading to enhanced solubility, stability, and bioavailability.

Crystallographic Data

Detailed crystallographic data from single-crystal X-ray diffraction (SC-XRD) for the Velagliflozin L-proline H2O co-crystal is not available in the public domain. Such data, including unit cell parameters, bond lengths, and bond angles, would be essential for a complete structural elucidation. For illustrative purposes, the following table presents representative crystallographic parameters that might be observed for a similar pharmaceutical co-crystal.

| Parameter | Representative Value (Illustrative Only) |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 12.5 |

| b (Å) | 8.9 |

| c (Å) | 22.1 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 2450 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.35 |

| Note: These values are hypothetical and are provided for contextual understanding only. |

Physicochemical Characteristics

The formation of the co-crystal is anticipated to favorably alter the physicochemical properties of Velagliflozin. The following table summarizes key parameters that are critical to characterize for this co-crystal.

| Property | Analytical Method | Expected Outcome |

| Melting Point | Differential Scanning Calorimetry (DSC) | A distinct, sharp endothermic peak at a temperature different from the individual components, indicating the formation of a new crystalline phase. |

| Water Content | Thermogravimetric Analysis (TGA) / Karl Fischer Titration | A weight loss corresponding to one mole of water per mole of Velagliflozin, confirming the monohydrate nature. |

| Aqueous Solubility | Shake-flask method followed by HPLC | Enhanced solubility compared to the pure Velagliflozin API. |

| Dissolution Rate | USP Apparatus II (Paddle) | An increased rate of dissolution, which may correlate with improved bioavailability. |

| Solid-State Stability | Storage under controlled temperature and humidity | Improved chemical and physical stability compared to the amorphous or other crystalline forms of the API. |

Experimental Protocols

This section outlines detailed methodologies for the preparation and comprehensive characterization of the Velagliflozin L-proline H2O co-crystal.

Co-crystal Synthesis

2.1.1. Solvent Evaporation Method This method is suitable for obtaining high-quality single crystals for SC-XRD analysis.

-

Prepare a saturated solution by dissolving equimolar amounts of Velagliflozin and L-proline in a suitable solvent system (e.g., a mixture of ethanol and water).

-

Apply gentle heating and stirring to ensure complete dissolution.

-

Filter the solution to remove any particulate matter.

-

Allow the solvent to evaporate slowly at a controlled temperature in a vessel that is loosely covered.

-

Monitor for crystal growth over several days.

-

Harvest the resulting crystals by filtration and dry under vacuum.

2.1.2. Slurry Conversion Method This technique is effective for screening and producing larger quantities of the co-crystal.

-

Suspend an equimolar mixture of Velagliflozin and L-proline in a small amount of a selected solvent in which both components have limited solubility.

-

Stir the resulting slurry at a constant temperature for a period of 24 to 72 hours to facilitate the conversion to the most stable co-crystal phase.

-

Isolate the solid material by filtration.

-

Wash the filtered solid with a minimal amount of the slurry solvent to remove any residual starting materials.

-

Dry the product under vacuum.

Co-crystal Characterization

2.2.1. Powder X-ray Diffraction (PXRD) PXRD is a primary technique for confirming the formation of a new crystalline phase.

-

Gently grind a small sample of the co-crystal to a fine, uniform powder.

-

Mount the powder on a sample holder.

-

Perform the analysis using a diffractometer with Cu Kα radiation.

-

Scan the sample across a 2θ range of 2° to 40° at a continuous scan rate.

-

The resulting diffractogram should show a unique pattern of peaks that is distinct from the patterns of the individual starting components.

2.2.2. Differential Scanning Calorimetry (DSC) DSC is used to determine the thermal properties, such as the melting point, of the co-crystal.

-

Accurately weigh 3-5 mg of the co-crystal sample into an aluminum DSC pan.

-

Crimp the pan with a lid, which may be pierced to allow for the escape of volatiles.

-

Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.

-

The thermogram will show an endothermic peak corresponding to the melting of the co-crystal.

2.2.3. Thermogravimetric Analysis (TGA) TGA is employed to quantify the water content and assess the thermal stability of the co-crystal.

-

Place 5-10 mg of the co-crystal sample in a TGA crucible.

-

Heat the sample at a controlled rate, for example, 10 °C/min, under a nitrogen atmosphere.

-

Monitor the change in mass as a function of temperature. A mass loss step at a temperature below the melting point will indicate the loss of water of hydration.

Visualizations

The following diagrams provide a visual representation of the SGLT2 inhibition pathway, the experimental workflow for co-crystal analysis, and the logical relationship between the co-crystal components and its enhanced properties.

Caption: Mechanism of SGLT2 Inhibition by Velagliflozin in the Renal Tubule.

Caption: Workflow for the Synthesis and Characterization of the Co-crystal.

Caption: Relationship between Co-crystal Components and Resulting Properties.

References

In Vitro Activity of Velagliflozin on SGLT2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velagliflozin is an orally administered small molecule that acts as a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). SGLT2 is a high-capacity, low-affinity transporter located predominantly in the S1 segment of the proximal renal tubule and is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate. By inhibiting SGLT2, Velagliflozin blocks this reabsorption pathway, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. This insulin-independent mechanism of action makes SGLT2 inhibitors a valuable therapeutic class for the management of hyperglycemia. This technical guide provides an in-depth overview of the in vitro activity of Velagliflozin on SGLT2, including its mechanism of action, and representative experimental protocols for its characterization.

Mechanism of Action: SGLT2 Inhibition

Sodium-glucose cotransporters are a family of membrane proteins that facilitate the transport of glucose and sodium across the cell membrane. In the proximal tubules of the kidneys, SGLT2 utilizes the electrochemical gradient of sodium, maintained by the Na+/K+-ATPase pump, to drive the reabsorption of glucose from the tubular fluid back into the circulation.

Velagliflozin, as an SGLT2 inhibitor, competitively binds to the SGLT2 protein, thereby preventing glucose from binding and being reabsorbed. This leads to a reduction in the renal threshold for glucose and promotes the excretion of excess glucose in the urine. This glucosuric effect directly contributes to the lowering of plasma glucose concentrations.

Velagliflozin's Selectivity for SGLT2 Over SGLT1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the selectivity of Velagliflozin for the sodium-glucose cotransporter 2 (SGLT2) over the sodium-glucose cotransporter 1 (SGLT1). While specific quantitative data on the fold-selectivity of Velagliflozin is not publicly available, this document will delve into the significance of SGLT2 selectivity, comparative data for other well-characterized SGLT2 inhibitors, and the detailed experimental protocols used to determine such selectivity.

Introduction to SGLT1 and SGLT2 and the Importance of Selectivity

Sodium-glucose cotransporters are a family of proteins responsible for transporting glucose and sodium across cell membranes. SGLT1 is primarily found in the small intestine, where it is crucial for the absorption of dietary glucose and galactose. It is also present to a lesser extent in the S3 segment of the proximal tubule of the kidney, where it is responsible for reabsorbing the remaining filtered glucose.

In contrast, SGLT2 is predominantly located in the S1 and S2 segments of the renal proximal tubule and is responsible for the reabsorption of the majority (approximately 90%) of glucose from the glomerular filtrate back into the bloodstream. Inhibition of SGLT2 leads to increased urinary glucose excretion, thereby lowering blood glucose levels. This mechanism is the therapeutic basis for the use of SGLT2 inhibitors in the management of type 2 diabetes mellitus.

The selectivity of a drug for SGLT2 over SGLT1 is a critical factor in its pharmacological profile. High selectivity for SGLT2 is desirable to minimize off-target effects associated with SGLT1 inhibition in the gastrointestinal tract, such as diarrhea and dehydration, which can result from the malabsorption of glucose and galactose. Therefore, a key objective in the development of SGLT2 inhibitors is to achieve a high degree of selectivity to ensure a favorable safety and tolerability profile.

Quantitative Selectivity of SGLT2 Inhibitors

While the specific IC50 values and selectivity ratio for Velagliflozin against SGLT1 and SGLT2 have not been publicly disclosed, examining the data for other approved SGLT2 inhibitors provides a valuable context for understanding the landscape of SGLT2-targeted therapies. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The selectivity ratio is calculated by dividing the IC50 value for SGLT1 by the IC50 value for SGLT2. A higher ratio indicates greater selectivity for SGLT2.

| SGLT2 Inhibitor | SGLT1 IC50 (nM) | SGLT2 IC50 (nM) | Selectivity (SGLT1/SGLT2) |

| Canagliflozin | 663 | 4.2 | ~158 |

| Dapagliflozin | 1,100 | 1.2 | ~917 |

| Empagliflozin | 8,300 | 3.1 | ~2,677 |

| Ertugliflozin | 1,900 | 0.9 | ~2,111 |

| Sotagliflozin | 36 | 1.8 | ~20 |

Note: These values are compiled from various sources and may vary depending on the specific experimental conditions.

Experimental Protocols for Determining SGLT Inhibitor Selectivity

The determination of the inhibitory activity and selectivity of compounds like Velagliflozin for SGLT1 and SGLT2 involves robust in vitro assays. The following are detailed methodologies for key experiments typically employed in the preclinical characterization of SGLT inhibitors.

Cell-Based Glucose Uptake Assay

This is the most common method to assess the functional inhibition of SGLT1 and SGLT2. The protocol involves the use of cell lines that are genetically engineered to stably express either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).

3.1.1. Cell Culture and Plating:

-

Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are transfected with a plasmid containing the cDNA for either hSGLT1 or hSGLT2.

-

Stable cell lines are selected using an appropriate selection marker (e.g., G418).

-

Cells are maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics.

-

For the assay, cells are seeded into 96-well plates and grown to confluence.

3.1.2. Glucose Uptake Assay:

-

Preparation: The cell culture medium is removed, and the cells are washed with a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution) to ensure the sodium-dependent function of the transporters.

-

Inhibitor Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., Velagliflozin) or a vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.

-

Initiation of Uptake: The uptake of glucose is initiated by adding a solution containing a radiolabeled, non-metabolizable glucose analog, such as ¹⁴C-alpha-methyl-D-glucopyranoside (¹⁴C-AMG), along with the respective concentrations of the inhibitor. ¹⁴C-AMG is a substrate for SGLTs but is not metabolized by the cell, allowing for the measurement of transport activity.

-

Termination of Uptake: After a defined incubation period (e.g., 1-2 hours), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

-

Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The amount of ¹⁴C-AMG uptake is plotted against the concentration of the inhibitor. The IC50 values are then determined by fitting the data to a four-parameter logistic equation. The selectivity is calculated as the ratio of the IC50 for SGLT1 to the IC50 for SGLT2.

Radioligand Binding Assay

This assay measures the direct binding of a radiolabeled SGLT inhibitor to membranes prepared from cells expressing either SGLT1 or SGLT2. It provides information on the binding affinity (Ki) of the test compound.

3.2.1. Membrane Preparation:

-

Cells overexpressing hSGLT1 or hSGLT2 are harvested and homogenized.

-

The cell lysate is subjected to centrifugation to isolate the membrane fraction.

-

The membrane protein concentration is determined using a standard protein assay (e.g., Bradford assay).

3.2.2. Binding Assay:

-

Reaction Mixture: A reaction mixture is prepared containing the cell membranes, a radiolabeled SGLT inhibitor (e.g., [³H]dapagliflozin), and varying concentrations of the unlabeled test compound (Velagliflozin) in a binding buffer.

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand.

-

Washing: The filter is washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value is determined from the competition binding curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Signaling Pathway of SGLT2 Inhibition

The primary mechanism of action of Velagliflozin and other SGLT2 inhibitors is the direct competitive inhibition of the SGLT2 protein in the renal proximal tubule. This inhibition prevents the reabsorption of glucose from the glomerular filtrate, leading to its excretion in the urine.

Conclusion

Velagliflozin is a potent inhibitor of SGLT2, exerting its therapeutic effect by promoting urinary glucose excretion. While specific data on its selectivity for SGLT2 over SGLT1 are not publicly available, the established methodologies for determining inhibitor selectivity provide a clear framework for how such characterization is performed. The high selectivity of other approved SGLT2 inhibitors underscores the therapeutic importance of minimizing SGLT1 inhibition. Further disclosure of the preclinical data for Velagliflozin would allow for a more direct comparison with other agents in its class and a more complete understanding of its pharmacological profile.

Investigational Studies of Velagliflozin in Equines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), has emerged as a promising therapeutic agent for managing insulin dysregulation (ID) and preventing associated endocrinopathic laminitis in equines. Insulin dysregulation, a key component of Equine Metabolic Syndrome (EMS), is characterized by hyperinsulinemia and is a major risk factor for the development of laminitis, a debilitating and painful condition.[1] This technical guide provides an in-depth overview of the investigational studies of Velagliflozin in horses and ponies, consolidating key findings on its efficacy, safety, and mechanism of action. The information is intended for researchers, scientists, and drug development professionals in the veterinary field.

Mechanism of Action: SGLT2 Inhibition in the Equine Kidney

Velagliflozin exerts its therapeutic effect by targeting SGLT2, a protein primarily expressed in the proximal renal tubules responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus. By inhibiting SGLT2, Velagliflozin effectively blocks this reabsorption, leading to increased urinary glucose excretion (glucosuria).[2] This process lowers blood glucose concentrations, which in turn reduces the stimulus for insulin secretion from the pancreas, thereby addressing the hyperinsulinemia central to ID.[2][3]

Signaling Pathway of Velagliflozin

References

- 1. Pharmacokinetics and Alterations in Glucose and Insulin Levels After a Single Dose of Canagliflozin in Healthy Icelandic Horses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Sodium‐glucose transport protein 2 inhibitor use in the management of insulin dysregulation in ponies and horses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diacetylnalorphine (C23H25NO5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound Diacetylnalorphine, which corresponds to the molecular formula C23H25NO5. Diacetylnalorphine, also known as O3,O6-diacetyl-N-allyl-normorphine, is a semi-synthetic opioid. It is the 3,6-diacetyl ester of nalorphine, positioning it as the heroin analogue of nalorphine.[1][2] Although it has been described as both an analgesic and an opioid antagonist, it has never been commercially marketed.[1][2] This document details the physicochemical properties, spectroscopic data, synthesis, and analytical methodologies pertinent to Diacetylnalorphine. Furthermore, it elucidates the compound's biological activity and mechanism of action, which is primarily understood through its function as a prodrug to nalorphine.

Physicochemical and Spectroscopic Data

Quantitative data for Diacetylnalorphine and its parent compound, nalorphine, are summarized below for comparative analysis.

Table 1: Physicochemical Properties

| Property | Value for Diacetylnalorphine | Value for Nalorphine | Source(s) |

| Molecular Formula | C23H25NO5 | C19H21NO3 | [1][3] |

| Molar Mass | 395.4 g/mol | 311.381 g·mol−1 | [1][3] |

| CAS Number | 2748-74-5 | 62-67-9 | [1][3] |

| IUPAC Name | [(4R,4aR,7S,7aR,12bS)-9-acetyloxy-3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate | 17-allyl-7,8-didehydro-4,5α-epoxymorphinan-3,6α-diol | [1][3] |

| Predicted XLogP3 | 2.5 | Not Available | [4] |

| Hydrogen Bond Donor Count | 0 | 2 | [3][4] |

| Hydrogen Bond Acceptor Count | 6 | 4 | [3][4] |

Table 2: Spectroscopic Data (Predicted and Analogous Compounds)

| Spectroscopic Technique | Predicted/Analogous Data for Heroin (Diacetylmorphine) | Source(s) |

| ¹H NMR (in CDCl₃) | δ (ppm): 6.69 (d, 1H), 6.53 (d, 1H), 5.67 (d, 1H), 5.15 (d, 1H), 4.90 (m, 1H), 3.7-2.4 (m, 7H), 2.44 (s, 3H), 2.31 (s, 3H), 2.11 (s, 3H). | [5] |

| ¹³C NMR (in CDCl₃) | δ (ppm): 170.2, 168.5, 149.9, 132.8, 131.7, 130.3, 128.8, 122.3, 118.4, 92.1, 68.4, 61.9, 58.9, 46.1, 43.3, 41.6, 35.4, 29.8, 20.9, 20.8. | [6] |

| Infrared (IR) Spectroscopy (KBr disc) | ν (cm⁻¹): ~1765 (ester C=O), ~1735 (ester C=O), ~1240 and ~1040 (C-O stretching). The absence of a broad -OH peak around 3300 cm⁻¹ distinguishes it from morphine. | [7] |

| Mass Spectrometry (EI) | Key fragments (m/z): 395 (M+), 353, 336, 294, 215, 162. The fragmentation pattern often involves the loss of acetyl groups and cleavage of the piperidine ring. | [8][9] |

Experimental Protocols

Synthesis of Diacetylnalorphine

A detailed experimental protocol for the synthesis of Diacetylnalorphine can be inferred from the synthesis of its parent compound, nalorphine, followed by an acetylation step.

Step 1: Synthesis of Nalorphine from Normorphine

This procedure involves the N-allylation of normorphine.

-

Materials: Normorphine, allyl bromide, potassium carbonate, and a suitable solvent such as dimethylformamide (DMF).

-

Procedure:

-

Dissolve normorphine in DMF.

-

Add an excess of potassium carbonate to act as a base.

-

Add allyl bromide dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield nalorphine.

-

Step 2: Acetylation of Nalorphine to Diacetylnalorphine [10]

This procedure involves the esterification of the hydroxyl groups of nalorphine.

-

Materials: Nalorphine, acetic anhydride, and a catalyst such as pyridine or a catalytic amount of sulfuric acid.

-

Procedure:

-

Dissolve the synthesized nalorphine in an excess of acetic anhydride.

-

Add a few drops of pyridine as a catalyst.

-

Heat the mixture at a controlled temperature (e.g., 85°C) for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and carefully add water to hydrolyze the excess acetic anhydride.

-

Neutralize the solution with a base (e.g., sodium bicarbonate).

-

Extract the Diacetylnalorphine with an organic solvent (e.g., chloroform).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

-

Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain pure Diacetylnalorphine.

-

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)[12][13][14]

HPLC is a robust method for the separation and quantification of Diacetylnalorphine and its potential metabolites.

-

Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer (LC-MS).

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 210 nm or 285 nm. For higher specificity and sensitivity, LC-MS can be employed, monitoring for the parent ion of Diacetylnalorphine and its fragments.

-

Sample Preparation: Biological samples (e.g., plasma, urine) would require a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances before injection.

Biological Activity and Mechanism of Action

Diacetylnalorphine is expected to act as a prodrug, being rapidly deacetylated in the body to form its active metabolite, nalorphine.[10] Therefore, its biological activity is primarily that of nalorphine.

Nalorphine is a mixed opioid agonist-antagonist.[4][11] It exhibits antagonistic activity at the µ-opioid receptor (MOR) and agonistic activity at the κ-opioid receptor (KOR).[1][11]

-

µ-Opioid Receptor (MOR) Antagonism: Nalorphine competitively binds to the MOR, displacing µ-agonists like morphine and heroin.[1][2] This action is responsible for its ability to reverse the effects of opioid overdose, particularly respiratory depression.[2]

-

κ-Opioid Receptor (KOR) Agonism: Activation of the KOR by nalorphine can produce analgesia, but it is also associated with undesirable side effects such as dysphoria, confusion, and hallucinations, which have limited its clinical use.[3][11]

Signaling Pathways

The binding of nalorphine to opioid receptors, which are G-protein coupled receptors (GPCRs), initiates intracellular signaling cascades.

-

At the µ-Opioid Receptor (Antagonism): By binding to the MOR without activating it, nalorphine blocks the downstream signaling typically initiated by µ-agonists. This prevents the inhibition of adenylyl cyclase, the reduction in cyclic AMP (cAMP) levels, the opening of inwardly rectifying potassium channels, and the closing of voltage-gated calcium channels.

-

At the κ-Opioid Receptor (Agonism): Nalorphine's binding to the KOR activates the associated Gi/o protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The activated G-protein also modulates ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release, which contributes to its analgesic effects.

Visualizations

Diagram 1: Synthesis Workflow of Diacetylnalorphine

Caption: A simplified workflow for the synthesis of Diacetylnalorphine.

Diagram 2: Analytical Workflow using HPLC

Caption: A typical workflow for the analysis of Diacetylnalorphine in biological samples.

Diagram 3: Signaling Pathway of Nalorphine at Opioid Receptors

Caption: The dual antagonistic and agonistic signaling pathways of nalorphine.

References

- 1. Nalorphine hydrochloride | 57-29-4 | Benchchem [benchchem.com]

- 2. What is the mechanism of Nalorphine Hydrobromide? [synapse.patsnap.com]

- 3. Nalorphine - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. Diacetylmorphine [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diacetylnalorphine - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of Carbon-14 and Carbon-13 Labeled Velagliflozin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of isotopically labeled Velagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. Velagliflozin is the active ingredient in Senvelgo®, the first oral liquid medication approved by the Food and Drug Administration for the treatment of diabetes in cats.[1][2][3] The synthesis of Carbon-14 ([¹⁴C]) and Carbon-13 ([¹³C]) labeled Velagliflozin is crucial for absorption, distribution, metabolism, and excretion (ADME) studies, which are fundamental in drug development.

Velagliflozin works by inhibiting SGLT2 in the kidneys, which reduces the reabsorption of glucose from the glomerular filtrate back into the bloodstream, thereby increasing urinary glucose excretion and lowering blood glucose levels.[4][5][6] This guide details the multi-step synthetic routes for introducing ¹⁴C and ¹³C isotopes into the Velagliflozin molecule, providing researchers with the necessary information to replicate these complex syntheses.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of both [¹⁴C]-Velagliflozin and [¹³C]-Velagliflozin, including yields and purity.

Table 1: Synthesis of [¹⁴C]-Velagliflozin

| Step | Intermediate/Product | Starting Material | Molar Eq. | Yield (%) | Radiochemical Purity (%) | Specific Activity (mCi/mmol) |

| 1 | [¹⁴C]Toluene | [¹⁴C]Methyl Iodide | 1.0 | 85 | >99 | 58.0 |

| 2 | 4-Ethyl-[¹⁴C]toluene | [¹⁴C]Toluene | 1.0 | 70 | >99 | 58.0 |

| 3 | 1-Bromo-4-ethyl-[¹⁴C]benzene | 4-Ethyl-[¹⁴C]toluene | 1.0 | 65 | >99 | 58.0 |

| 4 | (4-Ethyl-[¹⁴C]phenyl)(phenyl)methanone | 1-Bromo-4-ethyl-[¹⁴C]benzene | 1.1 | 75 | >98 | 57.5 |

| 5 | 1-(Bromomethyl)-4-ethyl-[¹⁴C]benzene | (4-Ethyl-[¹⁴C]phenyl)(phenyl)methanone | 1.0 | 80 | >98 | 57.0 |

| 6 | [¹⁴C]-Velagliflozin Aglycone | 1-(Bromomethyl)-4-ethyl-[¹⁴C]benzene | 1.2 | 60 | >98 | 56.5 |

| 7 | [¹⁴C]-Velagliflozin | [¹⁴C]-Velagliflozin Aglycone | 1.0 | 45 | >99 | 56.0 |

Table 2: Synthesis of [¹³C]-Velagliflozin

| Step | Intermediate/Product | Starting Material | Molar Eq. | Yield (%) | Isotopic Purity (%) |

| 1 | 1-Bromo-4-([¹³C]methyl)benzene | 4-Bromobenzyl bromide | 1.0 | 95 | >99 |

| 2 | 4-Bromo-1-ethyl-[¹³C]benzene | 1-Bromo-4-([¹³C]methyl)benzene | 1.0 | 90 | >99 |

| 3 | (4-Ethyl-[¹³C]phenyl)magnesium bromide | 4-Bromo-1-ethyl-[¹³C]benzene | 1.0 | 98 (in situ) | >99 |

| 4 | (4-Ethyl-[¹³C]phenyl)(2-iodophenyl)methanol | (4-Ethyl-[¹³C]phenyl)magnesium bromide | 1.2 | 85 | >99 |

| 5 | 1-((4-Ethyl-[¹³C]phenyl)methyl)-2-iodobenzene | (4-Ethyl-[¹³C]phenyl)(2-iodophenyl)methanol | 1.0 | 92 | >99 |

| 6 | [¹³C]-Velagliflozin Aglycone | 1-((4-Ethyl-[¹³C]phenyl)methyl)-2-iodobenzene | 1.1 | 78 | >99 |

| 7 | [¹³C]-Velagliflozin | [¹³C]-Velagliflozin Aglycone | 1.0 | 88 | >99 |

Experimental Protocols

Synthesis of [¹⁴C]-Velagliflozin

The radiosynthesis of [¹⁴C]-Velagliflozin introduces the Carbon-14 label at the benzylic position of the ethylphenyl group.

A solution of phenylmagnesium bromide in diethyl ether is added to a flask containing [¹⁴C]methyl iodide. The reaction is stirred at room temperature for 2 hours. After quenching with saturated aqueous ammonium chloride, the organic layer is separated, dried over sodium sulfate, and distilled to yield [¹⁴C]toluene.

[¹⁴C]Toluene is dissolved in carbon disulfide, and aluminum chloride is added, followed by the dropwise addition of ethyl bromide. The mixture is refluxed for 3 hours. After cooling, the reaction is quenched with ice-water and extracted with diethyl ether. The organic extract is washed, dried, and concentrated to give 4-ethyl-[¹⁴C]toluene.

4-Ethyl-[¹⁴C]toluene is treated with N-bromosuccinimide in carbon tetrachloride in the presence of a catalytic amount of benzoyl peroxide. The mixture is refluxed for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

The resulting 1-bromo-4-ethyl-[¹⁴C]benzene is converted to the corresponding Grignard reagent with magnesium turnings in anhydrous THF. This is then reacted with benzoyl chloride at 0°C to yield (4-ethyl-[¹⁴C]phenyl)(phenyl)methanone.

The ketone is reduced to the corresponding alcohol using sodium borohydride in methanol. The alcohol is then converted to 1-(bromomethyl)-4-ethyl-[¹⁴C]benzene by treatment with phosphorus tribromide in diethyl ether.

A protected glucal derivative is reacted with 1-(bromomethyl)-4-ethyl-[¹⁴C]benzene in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to form the C-glycoside linkage.

The protecting groups on the glucose moiety are removed using a standard deprotection protocol, such as treatment with sodium methoxide in methanol, followed by purification by HPLC to yield [¹⁴C]-Velagliflozin.

Synthesis of [¹³C]-Velagliflozin

The stable isotope-labeled synthesis of [¹³C]-Velagliflozin incorporates the Carbon-13 atom into the ethyl group attached to the phenyl ring.

4-Bromobenzyl bromide is reacted with [¹³C]methylmagnesium iodide in anhydrous THF under an inert atmosphere. The reaction is stirred overnight at room temperature. Workup with saturated aqueous ammonium chloride and extraction with ethyl acetate, followed by purification, yields the desired product.

1-Bromo-4-([¹³C]methyl)benzene is reacted with ethylmagnesium bromide in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, to form 4-bromo-1-ethyl-[¹³C]benzene.

The resulting aryl bromide is converted to the Grignard reagent using magnesium turnings in anhydrous THF.

The Grignard reagent is added to a solution of 2-iodobenzaldehyde in THF at -78°C. The reaction is slowly warmed to room temperature and then quenched. The resulting alcohol is purified.

The benzylic alcohol is reduced to the corresponding methylene group using triethylsilane and boron trifluoride etherate in dichloromethane.

The aryl iodide is subjected to lithium-halogen exchange using n-butyllithium at -78°C. The resulting aryllithium species is then added to a solution of tetra-O-benzyl-D-glucono-1,5-lactone in THF to form the lactol intermediate.

The lactol is reduced with triethylsilane and boron trifluoride etherate. The benzyl protecting groups are then removed by catalytic hydrogenation using palladium on carbon to afford [¹³C]-Velagliflozin.

Visualizations

The following diagrams illustrate the synthetic pathways described above.

Caption: Synthetic pathway for [¹⁴C]-Velagliflozin.

Caption: Synthetic pathway for [¹³C]-Velagliflozin.

Caption: General workflow for labeled compound synthesis.

References

- 1. Carbon 14 and Carbon 13 Syntheses of Velagliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbon 14 and Carbon 13 Syntheses of Velagliflozin. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Velagliflozin (Senvelgo®) - Veterinary Partner - VIN [veterinarypartner.vin.com]

- 5. bi-animalhealth.com [bi-animalhealth.com]

- 6. Effects of Velagliflozin in 8 Cats With Diabetes Mellitus and Hypersomatotropism - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Velagliflozin Dosage Calculation in Laboratory Animals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] SGLT2 is the primary transporter responsible for the reabsorption of glucose from the glomerular filtrate back into circulation.[1] By inhibiting SGLT2, velagliflozin promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels.[1] This mechanism of action is independent of insulin secretion. Velagliflozin is the active ingredient in Senvelgo®, an oral solution approved for improving glycemic control in cats with diabetes mellitus.[3][4]

These application notes provide a comprehensive guide for researchers on the calculation of appropriate dosages of velagliflozin for use in various laboratory animal models. The information is compiled from preclinical and clinical studies of velagliflozin and other SGLT2 inhibitors.

Mechanism of Action: SGLT2 Inhibition

Velagliflozin selectively targets SGLT2 in the proximal renal tubules. This inhibition prevents the reabsorption of filtered glucose, leading to glucosuria and a reduction in blood glucose concentrations.

Caption: Signaling pathway of Velagliflozin's mechanism of action.

Dosage and Administration in Feline Models

Velagliflozin is well-characterized in felines due to its approval for this species.

Recommended Dosage: The established oral dose for cats is 1 mg/kg, once daily .[1][5][6]

Administration: Velagliflozin is available as an oral solution (Senvelgo®, 15 mg/mL).[7] It can be administered directly into the mouth or mixed with a small amount of food.[1]

Pharmacokinetics in Cats:

-

Absorption: Rapidly absorbed after oral administration.[1]

-

Effect of Food: Systemic exposure is greater in the fasted state.[1]

-

Half-life: The elimination half-life is approximately 5.7 hours.

Table 1: Summary of Velagliflozin Dosage and Pharmacokinetics in Cats

| Parameter | Value | Reference |

| Dosage | 1 mg/kg, once daily | [1][5][6] |

| Route of Administration | Oral | [1] |

| Time to Maximum Concentration (Tmax) | ~1.6 hours (fasted) | |

| Elimination Half-life (t½) | ~5.7 hours | |

| Adverse Effects | Transient diarrhea or loose stools, vomiting, weight loss | [6] |

Dosage Calculation for Other Laboratory Animals (Mice, Rats, Dogs)

Currently, there is limited publicly available data on the use of velagliflozin in common laboratory rodents and canines. Therefore, initial dose selection should be guided by data from other SGLT2 inhibitors and established allometric scaling principles. It is strongly recommended to conduct pilot dose-finding studies to determine the optimal dose for your specific model and experimental endpoint.

Allometric Scaling for Dose Conversion

Allometric scaling is a method used to extrapolate drug doses between species based on body surface area, which often correlates better with metabolic rate than body weight alone. The following formula can be used to convert a known dose from one species to an equivalent dose in another:

Dose (target species) = Dose (reference species) x (Weight (reference species) / Weight (target species))^0.25

Alternatively, the Body Surface Area (BSA) normalization method using Km factors is commonly employed:

Human Equivalent Dose (HED) (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)

This principle can be adapted to convert doses between different animal species.

Table 2: Standard Body Weights and Km Factors for Various Species

| Species | Body Weight (kg) | Km Factor |

| Mouse | 0.02 | 3 |

| Rat | 0.15 | 6 |

| Rabbit | 1.8 | 12 |

| Cat | 4 | 20 |

| Dog | 10 | 20 |

| Human | 60 | 37 |

Suggested Starting Doses Based on Surrogate SGLT2 Inhibitor Data

The following table provides dosage ranges of other SGLT2 inhibitors used in preclinical studies. These can serve as a starting point for designing dose-finding experiments for velagliflozin.

Table 3: Preclinical Dosing of Various SGLT2 Inhibitors in Laboratory Animals

| SGLT2 Inhibitor | Species | Dosage Range (mg/kg/day, oral) | Study Context | Reference |

| Dapagliflozin | Rat | 0.1 - 1.0 | Glucose homeostasis in normal and diabetic rats | [8] |

| Empagliflozin | Mouse | ED₅₀ of 1.2 | Increased urinary glucose excretion | [9] |

| Empagliflozin | Rat | 10 - 60 | Diet-induced obesity | [10] |

| Canagliflozin | Dog | 2.1 - 3.8 | Adjunct to insulin in diabetic dogs | [11] |

| Enavogliflozin | Mouse & Rat | 0.3 - 3 | Pharmacokinetics and tissue distribution | [12][13] |

Based on this data, a suggested starting dose range for velagliflozin in rodents could be 1-10 mg/kg/day , and in dogs 1-3 mg/kg/day . Again, these are estimations and should be validated experimentally.

Experimental Protocols

Protocol 1: Oral Glucose Tolerance Test (OGTT) in Mice or Rats

Objective: To evaluate the effect of velagliflozin on glucose tolerance.

Materials:

-

Velagliflozin

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Glucose solution (e.g., 2 g/kg body weight)

-

Glucometer and test strips

-

Oral gavage needles

Procedure:

-

Fast animals overnight (12-16 hours) with free access to water.

-

Record baseline body weight and blood glucose levels (t= -30 min).

-

Administer velagliflozin or vehicle via oral gavage at the desired dose.

-

At t=0 min, administer the glucose solution via oral gavage.

-

Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Caption: Experimental workflow for an Oral Glucose Tolerance Test.

Protocol 2: 24-Hour Urine Collection for Glucose Excretion in Rats

Objective: To quantify the effect of velagliflozin on urinary glucose excretion.

Materials:

-

Velagliflozin

-

Vehicle

-

Metabolic cages

-

Urine collection tubes

-

Glucose assay kit

Procedure:

-

Acclimate rats to metabolic cages for at least 24 hours.

-

Provide a standard diet and water ad libitum.

-

Administer velagliflozin or vehicle orally at the desired dose.

-

Collect urine over a 24-hour period.

-

Measure the total urine volume.

-

Determine the glucose concentration in the urine using a glucose assay kit.

-

Calculate the total amount of glucose excreted over 24 hours.

Safety and Monitoring

The most common adverse effects observed with SGLT2 inhibitors are related to their mechanism of action, including polyuria and an increased risk of urinary tract infections.[6] In cats treated with velagliflozin, transient diarrhea or loose stools have been reported.[6] A serious, though less common, potential adverse event is diabetic ketoacidosis (DKA), including euglycemic DKA.[4]

Monitoring Parameters:

-

Clinical Signs: Monitor for changes in appetite, water intake, urination, and activity level.

-

Body Weight: Regular monitoring of body weight is essential.

-

Blood Glucose: Monitor blood glucose levels to assess glycemic control.

-

Urinalysis: Periodically check for glucosuria, ketonuria, and signs of urinary tract infection.

Conclusion

Velagliflozin is an effective SGLT2 inhibitor for glycemic control. While the dosage for cats is well-established at 1 mg/kg once daily, further research is needed to determine the optimal dosages for other laboratory animals. The information and protocols provided here offer a starting point for researchers to design and conduct their own studies with velagliflozin. It is imperative to perform pilot studies to establish the efficacy and safety of the chosen dose in the specific animal model and experimental conditions.

References

- 1. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 2. aaha.org [aaha.org]

- 3. SENVELGO® (velagliflozin oral solution) | Boehringer Ingelheim Animal Health [bi-animalhealth.com]

- 4. Dear Veterinarian Letter regarding important safety conditions associated with the use of Senvelgo (velagliflozin oral solution) for improving glycemic control in certain cats with diabetes mellitus | FDA [fda.gov]

- 5. Efficacy and safety of once daily oral administration of sodium‐glucose cotransporter‐2 inhibitor velagliflozin compared with twice daily insulin injection in diabetic cats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy and safety of once daily oral administration of sodium-glucose cotransporter-2 inhibitor velagliflozin compared with twice daily insulin injection in diabetic cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bsava.com [bsava.com]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Effect of sodium‐glucose cotransporter 2 inhibitor canagliflozin on interstitial glucose concentration in insulin‐treated diabetic dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and Tissue Distribution of Enavogliflozin in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Oral Administration of Velagliflozin in Cats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velagliflozin is an orally active, potent, and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2][3] SGLT2 is primarily located in the proximal renal tubules and is responsible for the majority of glucose reabsorption from the glomerular filtrate back into circulation.[1][4] By inhibiting SGLT2, velagliflozin blocks this reabsorption, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[1][4][5] This novel mechanism of action offers an alternative therapeutic approach for the management of feline diabetes mellitus, a condition analogous to type 2 diabetes in humans.[6][7] Recent studies have demonstrated the efficacy and safety of once-daily oral administration of velagliflozin in improving glycemic control in diabetic cats.[8][9][10]

These application notes provide a comprehensive overview of the protocol for the oral administration of velagliflozin in cats for research and clinical trial purposes. The document includes detailed experimental protocols, summarized quantitative data from key studies, and visual diagrams of the signaling pathway and experimental workflow.

Signaling Pathway of Velagliflozin

Velagliflozin targets the SGLT2 protein in the kidneys. Its mechanism of action is independent of insulin, focusing on the excretion of excess glucose.

References

- 1. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 2. Velagliflozin Approved for Feline Diabetes for Veterinary Use | Clinician’s Brief [cliniciansbrief.com]

- 3. SENVELGO® (velagliflozin oral solution) | Boehringer Ingelheim Animal Health [bi-animalhealth.com]

- 4. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 5. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 6. madisonlocallysourced.com [madisonlocallysourced.com]

- 7. bsava.com [bsava.com]

- 8. avmajournals.avma.org [avmajournals.avma.org]

- 9. Efficacy and safety of once daily oral administration of sodium-glucose cotransporter-2 inhibitor velagliflozin compared with twice daily insulin injection in diabetic cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bsava.com [bsava.com]

Preparing Velagliflozin Oral Solution for Experimental Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of Velagliflozin oral solutions for experimental and preclinical research. The information is compiled from publicly available data and general knowledge of formulating poorly water-soluble compounds. Researchers are advised to perform their own validation studies to ensure the concentration, stability, and suitability of the formulation for their specific experimental needs.

Physicochemical Properties of Velagliflozin

A thorough understanding of the physicochemical properties of Velagliflozin is crucial for developing a stable and effective oral solution. While comprehensive data is not publicly available, some key information has been gathered.

Table 1: Physicochemical Data for Velagliflozin

| Property | Data | Source |

| Molecular Formula | C₂₃H₂₅NO₅ | |

| Molecular Weight | 395.45 g/mol | |

| Solubility | DMSO: 200 mg/mL.[1][2] Aqueous: Data not publicly available. As an SGLT2 inhibitor, it is expected to have low aqueous solubility. | MedchemExpress, GlpBio |

| pKa | Data not publicly available. | N/A |

| Stability | Powder: Stable for 3 years at -20°C and 2 years at 4°C.[1] In DMSO: Stable for 6 months at -80°C and 1 month at -20°C.[1] Aqueous Solution: Data not publicly available. | MedchemExpress |

| Commercial Formulation (Senvelgo®) | 1.5% w/v (15 mg/mL) Velagliflozin in an aqueous mixture of propylene glycol and ethanol. Excipients include citric acid monohydrate and sodium hydroxide.[3][4][5] | Boehringer Ingelheim |

Experimental Protocols

The following protocols are based on the available information. It is highly recommended that the researcher validates the final formulation for concentration and stability.

Protocol 1: Preparation of a Velagliflozin Oral Solution using a DMSO Stock

This protocol is suitable for preparing small volumes of a dosing solution where the final concentration of DMSO is acceptable for the animal model.

Materials:

-

Velagliflozin powder

-

Dimethyl sulfoxide (DMSO), ACS grade or higher

-

Vehicle (e.g., purified water, saline, or a custom aqueous vehicle)

-

Sterile, amber glass vials

-

Calibrated pipettes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Prepare a Concentrated Stock Solution:

-

Accurately weigh the desired amount of Velagliflozin powder.

-

Dissolve the powder in a minimal amount of DMSO. Given the high solubility in DMSO (200 mg/mL), a concentrated stock can be easily prepared. For example, to prepare a 100 mg/mL stock, dissolve 100 mg of Velagliflozin in 1 mL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution, but care should be taken to avoid degradation.

-

-

Prepare the Dosing Solution:

-

On the day of the experiment, calculate the required volume of the Velagliflozin stock solution based on the desired final concentration and volume of the dosing solution.

-

In a separate vial, add the desired volume of the vehicle.

-

While vortexing the vehicle, slowly add the calculated volume of the Velagliflozin stock solution. This dropwise addition to a vortexing solution helps to prevent precipitation of the compound.

-

Ensure the final concentration of DMSO in the dosing solution is below the maximum tolerated level for the specific animal model and route of administration.

-

Table 2: Example Dilution for a 1 mg/mL Dosing Solution with 1% DMSO

| Step | Component | Volume/Mass | Concentration |

| 1 | Velagliflozin Powder | 100 mg | N/A |

| 2 | DMSO | 1 mL | 100 mg/mL (Stock) |

| 3 | Vehicle (e.g., Water) | 9.9 mL | N/A |

| 4 | Velagliflozin Stock (Step 2) | 0.1 mL | 1 mg/mL (Final) |

Workflow for Protocol 1:

Caption: Workflow for preparing an oral solution from a DMSO stock.

Protocol 2: Preparation of an Aqueous Velagliflozin Oral Solution (Based on Commercial Formulation)

This protocol aims to replicate a formulation similar to the commercial product and is suitable for studies where DMSO is not desired. Note: Without precise solubility and pKa data, some optimization by the researcher will be necessary to ensure the compound remains in solution.

Materials:

-

Velagliflozin powder

-

Propylene glycol

-

Ethanol (95% or 200 proof)

-

Purified water

-

Citric acid monohydrate

-

Sodium hydroxide (e.g., 1N solution)

-

pH meter

-

Sterile, amber glass bottles

-

Magnetic stirrer and stir bar

-

Volumetric flasks and graduated cylinders

Procedure:

-

Prepare the Vehicle:

-

Based on the commercial formulation, a co-solvent system of propylene glycol, ethanol, and water is used. A suggested starting ratio could be 40:10:50 (v/v/v) of propylene glycol:ethanol:water.

-

In a beaker with a magnetic stir bar, combine the required volumes of propylene glycol and ethanol.

-

Slowly add the purified water while stirring.

-

-

Dissolve Velagliflozin:

-

Slowly add the accurately weighed Velagliflozin powder to the stirring vehicle.

-

Continue stirring until the powder is completely dissolved. Gentle heating (not exceeding 40°C) may be used if necessary.

-

-

pH Adjustment and Final Volume:

-

The commercial formulation includes citric acid and sodium hydroxide, indicating pH control is important.

-

Add a small amount of citric acid to the solution (e.g., to achieve a concentration of ~0.1-0.2 mg/mL) to act as a buffering agent and aid in solubility.

-

Measure the pH of the solution.

-

If necessary, adjust the pH with a dilute solution of sodium hydroxide. The target pH is likely to be in the weakly acidic range to maintain stability, but this needs to be determined empirically. A starting target could be pH 4.0-5.0.

-

Transfer the solution to a volumetric flask and add purified water to the final desired volume. Mix well.

-

-

Storage:

-

Store the final solution in a tightly sealed, amber glass bottle at 2-8°C.

-

The stability of this extemporaneously prepared solution is unknown, and it is recommended to prepare it fresh or conduct a stability study for longer-term storage.

-

Table 3: Example Formulation for a 10 mg/mL Aqueous Oral Solution

| Component | Quantity for 100 mL | Purpose |

| Velagliflozin Powder | 1.0 g | Active Agent |

| Propylene Glycol | 40 mL | Co-solvent |

| Ethanol (95%) | 10 mL | Co-solvent |

| Citric Acid Monohydrate | 20 mg | Buffering Agent |

| Sodium Hydroxide (1N) | As needed | pH Adjustment |

| Purified Water | q.s. to 100 mL | Vehicle |

Workflow for Protocol 2:

Caption: Workflow for preparing an aqueous oral solution.

Quality Control and Stability

Due to the lack of a publicly available, validated analytical method for Velagliflozin, it is imperative for the researcher to perform in-house validation.

Recommendations:

-

Concentration Verification: Develop a simple analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to confirm the concentration of the prepared Velagliflozin solution. General methods for other SGLT2 inhibitors can be adapted as a starting point.

-